4-Chloro-2-(chloromethyl)-6-fluoroquinazoline
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Overview
Description
4-Chloro-2-(chloromethyl)-6-fluoroquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)-6-fluoroquinazoline typically involves the reaction of 2-amino-5-chlorobenzonitrile with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The resulting intermediate is then treated with a fluorinating agent, such as Selectfluor, to introduce the fluorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(chloromethyl)-6-fluoroquinazoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinazolines.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
4-Chloro-2-(chloromethyl)-6-fluoroquinazoline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its role in the development of new pharmaceuticals targeting specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-Chloro-2-(chloromethyl)-6-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylquinazoline
- 2-(Chloromethyl)quinoline
- 2-Chloro-4-(chloromethyl)thiazole
Uniqueness
4-Chloro-2-(chloromethyl)-6-fluoroquinazoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)-6-fluoroquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2FN2/c10-4-8-13-7-2-1-5(12)3-6(7)9(11)14-8/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLNVUDMKOGLGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC(=N2)CCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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